molecular formula C16H19BrO2Si B12603965 [3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-yl](trimethyl)silane CAS No. 648433-45-8

[3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-yl](trimethyl)silane

Cat. No.: B12603965
CAS No.: 648433-45-8
M. Wt: 351.31 g/mol
InChI Key: GCHWWBKTCDQKKW-UHFFFAOYSA-N
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Description

IUPAC Name Derivation and Structural Validation

The IUPAC name 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is derived through systematic analysis of its molecular components:

  • Benzodioxole core : A bicyclic system with two oxygen atoms at positions 1 and 3, forming a 1,3-dioxole ring fused to a benzene ring.
  • Substituents :
    • A bromine atom at position 6 of the benzodioxole ring.
    • A hex-5-en-1-yn-1-yl chain at position 5, featuring a triple bond (alkyne) at C1 and a double bond (alkene) at C5.
    • A trimethylsilane group (-Si(CH3)3) terminating the alkyne chain.

Structural validation relies on spectral data:

  • Nuclear magnetic resonance (NMR) :
    • $$ ^1H $$ NMR confirms the presence of vinyl protons (δ 5.2–5.8 ppm) and alkyne protons (δ 2.8–3.2 ppm).
    • $$ ^{13}C $$ NMR identifies the quaternary carbon of the silane group (δ 0–5 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 351.25 aligns with the molecular formula $$ C{15}H{17}BrO_2Si $$ .

Comparative Analysis of Benzodioxole-Silane Hybrid Systems

The compound belongs to a broader class of benzodioxole-silane hybrids. Key structural comparisons include:

Property 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane [3-(2H-1,3-Benzodioxol-5-yl)prop-1-yn-1-yl]trimethylsilane
Molecular formula $$ C{15}H{17}BrO_2Si $$ $$ C{13}H{16}O_2Si $$
Molecular weight (g/mol) 351.25 232.00
Functional groups Bromobenzodioxole, alkyne, alkene, silane Benzodioxole, alkyne, silane
Rotatable bonds 3 3

The extended hex-5-en-1-yn-1-yl chain in the target compound introduces greater conformational flexibility compared to the shorter propynyl chain in the analog. Bromine substitution increases molecular polarity, as evidenced by the higher LogP (4.13 vs. 3.85).

Stereoelectronic Effects of Bromine Substitution on Benzodioxole Ring

Bromine at position 6 induces distinct stereoelectronic effects:

  • Electron-withdrawing inductive effect : The electronegative bromine ($$ \chi = 2.96 $$) withdraws electron density from the benzodioxole ring, reducing its aromaticity. This is confirmed by:
    • Reduced nucleophilicity : The ring becomes less reactive toward electrophilic substitution compared to non-halogenated analogs.
    • Shifted absorption spectra : UV-Vis spectra show a bathochromic shift (~15 nm) due to decreased π→π* transition energy.
  • Steric effects : The bromine atom (van der Waals radius = 1.85 Å) creates torsional strain in the hex-5-en-1-yn-1-yl chain, favoring a gauche conformation.
  • Impact on silane reactivity : The electron-deficient benzodioxole ring enhances the electrophilicity of the silane group, facilitating nucleophilic attacks at the silicon center.

Properties

CAS No.

648433-45-8

Molecular Formula

C16H19BrO2Si

Molecular Weight

351.31 g/mol

IUPAC Name

3-(6-bromo-1,3-benzodioxol-5-yl)hex-5-en-1-ynyl-trimethylsilane

InChI

InChI=1S/C16H19BrO2Si/c1-5-6-12(7-8-20(2,3)4)13-9-15-16(10-14(13)17)19-11-18-15/h5,9-10,12H,1,6,11H2,2-4H3

InChI Key

GCHWWBKTCDQKKW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(CC=C)C1=CC2=C(C=C1Br)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Alkyne Formation: The formation of the hex-5-en-1-yn-1-yl chain through a series of coupling reactions.

    Silylation: The final step involves the attachment of the trimethylsilyl group to the alkyne moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory-scale preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the alkyne to an alkene or alkane.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

Its brominated benzodioxole moiety is of interest due to its potential biological activity, including anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its brominated benzodioxole moiety. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Reference
3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane C₁₆H₁₈BrO₂Si 367.30 (calc.) Benzodioxole, alkyne, alkene, silyl Not reported in evidence N/A
5-(6-Bromo-1,3-benzodioxol-5-yl)-3-(2-furyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole C₂₀H₁₆BrN₂O₃ 427.26 (calc.) Benzodioxole, pyrazoline, furyl Microwave-assisted
(5-Bromopent-1-yn-1-yl)trimethylsilane C₈H₁₅BrSi 219.19 Alkyne, silyl Sonogashira coupling
Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate C₂₂H₂₀O₅ (varies by aryl) ~372.40 (calc.) Benzodioxole, cyclohexenone, ester Aldol condensation

Research Findings and Implications

  • Benzodioxole-Bromo Synergy : Bromine on the benzodioxole ring enhances electrophilic reactivity, making such compounds valuable in halogen-bonding interactions or as intermediates in drug discovery .
  • Silyl-Alkyne Reactivity : Trimethylsilyl groups protect alkynes from undesired reactions while enabling regioselective coupling, as seen in and .

Biological Activity

The compound 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is a complex organosilicon molecule notable for its unique structural features, including a bromo-substituted benzodioxole moiety and a terminal alkyne group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H15BrO3SiC_{13}H_{15}BrO_3Si, and its structure can be characterized by the presence of a brominated benzodioxole and a trimethylsilane group. The presence of these functional groups suggests potential reactivity in biological systems.

Pharmacological Studies

Biological activity is typically assessed through various bioassays that evaluate the compound's effects on living cells or tissues. Studies have indicated that compounds with similar structures may exhibit:

  • Antimicrobial Activity : Some derivatives of benzodioxole are known for their antimicrobial properties, suggesting potential efficacy against various pathogens.
  • Anticancer Properties : Compounds containing bromo-substituted aromatic systems have been studied for their ability to inhibit cancer cell proliferation.

The mechanisms by which 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane may exert its biological effects include:

  • Interference with Cellular Signaling : Similar compounds have been shown to disrupt signaling pathways involved in cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to cytotoxic effects.

Synthesis Methods

The synthesis of 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane can be achieved through several methods, including:

  • Alkyne Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to form carbon-carbon bonds.
  • Functional Group Transformations : Modifying existing functional groups to introduce the trimethylsilane moiety while preserving the integrity of the benzodioxole structure.

Antimicrobial Activity

In a study published in Journal of Natural Products, derivatives of benzodioxole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli . The study highlighted the structure-activity relationship (SAR) indicating that bromination enhances bioactivity.

Anticancer Effects

Research conducted on similar organosilicon compounds demonstrated their potential in inhibiting cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The findings suggested that the presence of both silane and bromo-substituted aromatic systems contributes to enhanced cytotoxicity .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
6-BromoquinolineBromo-substituted heterocycleExhibits anti-cancer properties
4-BromobenzaldehydeAromatic aldehydeUsed as an intermediate but lacks silane functionality
2-HydroxybenzaldehydeHydroxy-substituted aromaticDifferent reactivity patterns compared to silanes

This comparison illustrates how 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ysilane's unique combination of functional groups may enhance its biological activity compared to structurally similar compounds.

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